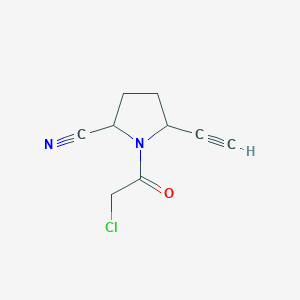
2-iodo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’5’,2’'-Terthiophene, 5-iodo-: is a derivative of terthiophene, a compound consisting of three thiophene rings Thiophenes are sulfur-containing heterocycles known for their aromatic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’:5’,2’‘-Terthiophene, 5-iodo- typically involves the iodination of 2,2’:5’,2’‘-terthiophene. One common method is the reaction of 2,2’:5’,2’'-terthiophene with iodine monochloride (ICl) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography.
Industrial Production Methods: While specific industrial production methods for 2,2’:5’,2’'-Terthiophene, 5-iodo- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in 2,2’:5’,2’'-Terthiophene, 5-iodo- can be substituted with other functional groups through reactions with nucleophiles.
Coupling Reactions: It can undergo coupling reactions with various organometallic reagents, such as Suzuki or Stille coupling, to form more complex structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki or Stille coupling.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products:
Substituted Terthiophenes: Resulting from substitution reactions.
Coupled Products: Formed through coupling reactions, leading to extended π-conjugated systems.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions used.
Applications De Recherche Scientifique
Chemistry: 2,2’:5’,2’'-Terthiophene, 5-iodo- is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials with specific electronic properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of terthiophene have been studied for their potential antimicrobial and antifungal properties.
Industry: In the field of organic electronics, 2,2’:5’,2’'-Terthiophene, 5-iodo- is used in the fabrication of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells
Mécanisme D'action
The mechanism by which 2,2’:5’,2’'-Terthiophene, 5-iodo- exerts its effects is primarily through its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in organic electronics. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
2,2’5’,2’'-Terthiophene: The parent compound without the iodine substitution.
2,2’5’,2’'-Terthiophene-5-boronic acid pinacol ester: Another derivative used in coupling reactions.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: An extended version with four thiophene rings.
Uniqueness: 2,2’:5’,2’'-Terthiophene, 5-iodo- is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex organic molecules and materials with specific electronic properties.
Propriétés
Numéro CAS |
104499-98-1 |
|---|---|
Formule moléculaire |
C12H7IS3 |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
2-iodo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C12H7IS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H |
Clé InChI |
HCEXAPWURQGOJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline](/img/structure/B8491123.png)



![5-Methyl-6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8491145.png)
![1-(Methanesulfonyl)-4-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]piperazine](/img/structure/B8491152.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-3-furanyl-1-(phenylsulfonyl)-](/img/structure/B8491156.png)
![1-[4-(2-phenylethoxy)phenyl]ethanone](/img/structure/B8491157.png)


